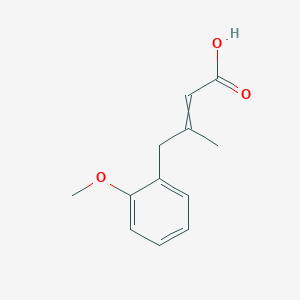

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate involves the reaction of the compound with an aqueous solution of sodium hydroxide in ethanol.Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. For example, the molecular formula of 2-Propenoic acid is C11H12O3 , and its structure includes a benzene ring substituted with a propenyl group .Chemical Reactions Analysis

The chemical reactions involving related compounds like 4-Methoxyphenylboronic acid include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and palladium-catalyzed arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition. For instance, 4-Fluoro-2-methoxyphenylboronic acid is a crystalline powder with a melting point range of 133.9 - 137.9 °C .Scientific Research Applications

Translational Research in Biomarker Discovery

This compound is used in translational research, particularly in the discovery and verification of biomarker panels. Its properties may allow for the identification of large numbers of putative biomarkers, which are crucial for understanding disease mechanisms and developing diagnostic tools .

Mass Spectrometry in Proteomics

In proteomics, CID 72154005 could be instrumental in mass spectrometry workflows. It may enhance the sensitivity and quantitative accuracy of LC-MS/MS systems, enabling the precise quantification of proteins and peptides in complex biological samples .

Chemical Synthesis

The compound serves as a building block in chemical synthesis. Its structure is conducive to reactions at the benzylic position, which is a key step in synthesizing a wide range of chemical products .

Laboratory Reagent

As a laboratory reagent, CID 72154005 is used in various chemical reactions and processes. Its stability and reactivity make it suitable for experimental procedures in research laboratories .

Drug Metabolism Studies

In pharmacology, this compound could be involved in studying drug metabolism pathways. Its structural characteristics might help in understanding the metabolic fate of pharmaceutical substances .

Environmental Toxicology

CID 72154005: may be used in environmental toxicology to study the impact of chemical substances on aquatic life. Its effects on different biological systems can provide insights into ecological risks .

Organic Chemistry Education

This compound can also be used as an educational tool in organic chemistry courses to demonstrate various reactions, such as free radical substitutions and nucleophilic additions .

Safety and Hazard Analysis

Lastly, CID 72154005 is important in safety and hazard analysis. Understanding its toxicological profile is essential for handling the compound safely in both industrial and research settings .

Safety and Hazards

properties

IUPAC Name |

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFINYUXSFQEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 72154005 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1459110.png)

![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)

![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)

![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)

![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)